Falcarindiol
Overview
Description
Falcarindiol is a polyyne compound found in various plants, particularly in the Apiaceae family, which includes carrots, dill, and parsley . It is known for its antifungal properties and is the primary compound responsible for the bitterness in carrots . This compound has garnered significant interest due to its potential health-promoting properties, including anti-cancer and anti-inflammatory effects .
Mechanism of Action
Falcarindiol is a polyacetylenic oxylipin found in food plants of the carrot family (Apiaceae) and has been recognized for its cytotoxic and anti-inflammatory properties .
Target of Action
this compound primarily targets Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and the cholesterol transporter ATP-binding cassette transporter A1 (ABCA1), both of which play a crucial role in lipid metabolism .
Mode of Action
this compound activates PPARγ and increases the expression of ABCA1 in cells . The activation of PPARγ can lead to increased expression of ABCA1 . This interaction with its targets results in changes in lipid metabolism, which may be a common mechanism of action for the anticancer and antidiabetic properties of this compound .
Biochemical Pathways
this compound affects the lipid metabolism pathway by activating PPARγ and increasing the expression of ABCA1 . This leads to an increase in lipid content and the number of lipid droplets in cells . The upregulation of ABCA1 in neoplastic tissue indicates a possible role of this transporter in the redistribution of lipids and increased formation of lipid droplets in cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats after oral administration of polyynes extract of Oplopanax elatus . .
Result of Action
The activation of PPARγ and increased expression of ABCA1 by this compound lead to an increase in lipid content and the number of lipid droplets in cells . This can lead to endoplasmic reticulum stress and cancer cell death . Furthermore, this compound has been shown to promote cholesterol efflux from macrophages .
Biochemical Analysis
Biochemical Properties
Falcarindiol interacts with several enzymes and proteins, notably PPARγ and ABCA1 . It activates PPARγ, a key regulator of lipid metabolism, and increases the expression of ABCA1, a cholesterol transporter . These interactions suggest that this compound may have a significant role in lipid metabolism.
Cellular Effects
This compound has been shown to increase lipid content in human mesenchymal stem cells (hMSCs) as well as the number of lipid droplets . This effect can be explained by increased expression of PPARγ2 . Activation of PPARγ can lead to increased expression of ABCA1 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as PPARγ and ABCA1 . By activating PPARγ and increasing the expression of ABCA1, this compound influences lipid metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound on lipid content and the number of lipid droplets in hMSCs were observed at a sub-toxic concentration (5 μM) of this compound
Metabolic Pathways
This compound is involved in lipid metabolism, interacting with key enzymes such as PPARγ and transporters such as ABCA1
Preparation Methods
Synthetic Routes and Reaction Conditions
Falcarindiol can be isolated from natural sources such as Oplopanax elatus and carrots. The preparation involves extraction followed by purification using techniques like silica gel chromatography and preparative high-performance liquid chromatography (HPLC) . The compound is identified and confirmed through spectral data analysis .
Industrial Production Methods
Industrial production of this compound primarily relies on its extraction from natural sources. The process involves harvesting the plant material, followed by extraction using solvents, and purification through chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Falcarindiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triple bonds present in the compound.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which can have different biological activities and properties .
Scientific Research Applications
Falcarindiol has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions.
Medicine: The compound has shown potential in cancer treatment by inducing endoplasmic reticulum stress and promoting cancer cell death.
Comparison with Similar Compounds
Similar Compounds
Falcarinol: Another polyyne found in the same plant family, known for its anti-cancer properties.
Falcarindiol-3-acetate: A derivative of this compound with similar biological activities.
Uniqueness
This compound is unique due to its dual hydroxyl groups and conjugated triple bonds, which contribute to its distinct chemical reactivity and biological activities . Its ability to inhibit quorum sensing and induce endoplasmic reticulum stress sets it apart from other similar compounds .
Properties
IUPAC Name |
(3R,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNQXNAFCBLLV-YWALDVPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\[C@@H](C#CC#C[C@@H](C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030449 | |
Record name | Falcarindiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55297-87-5 | |
Record name | Falcarindiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does falcarindiol exert its anti-inflammatory effects?
A1: this compound has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) []. Studies suggest that this effect is mediated through the inhibition of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 1 (Stat1) activation, which are key transcription factors involved in the inflammatory response [].
Q2: Does this compound affect glucose uptake, and if so, how?
A2: Yes, research indicates that this compound can stimulate both basal and insulin-dependent glucose uptake in adipocytes and myotubes []. This effect appears to be partially mediated through activation of peroxisome proliferator-activated receptor gamma (PPARγ) [], a key regulator of glucose and lipid metabolism.
Q3: What is the role of this compound in plant defense mechanisms?
A3: this compound acts as a phytoalexin, a compound produced by plants in response to pathogen attack []. It exhibits antifungal activity, inhibiting the growth of several fungal strains [, ]. This antifungal effect may be attributed to its ability to interact with and disrupt fungal cell membranes [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C17H24O2, and its molecular weight is 260.37 g/mol.
Q5: What spectroscopic data are available for characterizing this compound?
A5: this compound has been extensively characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) [, , , , , ]
- Mass Spectrometry (MS) [, , ]
- Infrared (IR) spectroscopy []
Q6: How do structural modifications of this compound affect its biological activity?
A6: Studies have shown that the presence of a hydroxyl group at the C-3 position of falcarinol-type polyacetylenes is important for their bioactivity, with the oxidized form, falcarinon, exhibiting significantly less growth inhibitory effects []. Additionally, the presence of a terminal double bond in this compound analogues has been linked to potent anti-proliferative effects []. Further SAR studies are needed to fully elucidate the relationship between specific structural features and the diverse biological activities of this compound and its analogues.
Q7: What types of in vitro models have been used to study the biological activity of this compound?
A7: this compound has been investigated in various in vitro models, including:
- Human cancer cell lines (e.g., colorectal, leukemia, gastric adenocarcinoma) [, , , , , ]
- Murine macrophage and endothelial cell lines [, , ]
- Rat primary astrocytes []
- Human intestinal epithelial cells (both normal and cancerous) []
Q8: Are there any animal studies investigating the potential of this compound?
A8: Yes, animal studies have demonstrated the potential therapeutic benefits of this compound in various contexts. For instance, in a mouse model of Pseudomonas aeruginosa infection, this compound treatment significantly reduced mortality, highlighting its potential as an anti-virulence agent []. Another study in mice demonstrated the protective effects of this compound against carbon tetrachloride-induced hepatotoxicity, likely through its antioxidant activity and induction of glutathione S-transferase enzymes [].
Q9: What analytical methods are commonly used to quantify this compound in plant materials and biological samples?
A9: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for quantifying this compound [, , , , ]. Gas chromatography-mass spectrometry (GC-MS) is also employed for analysis [].
Q10: Are there rapid and efficient extraction techniques available for isolating this compound from plant sources?
A10: Yes, ultrasonic-assisted extraction (UAE) has proven to be a more efficient and time-saving alternative to traditional extraction methods for isolating polyacetylenes, including this compound, from carrots []. This method utilizes ultrasound waves to enhance the extraction process, resulting in higher yields and reduced extraction times.
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